N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
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Overview
Description
N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzyl group, a chloro substituent, a methoxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.
Methoxylation: The methoxy group is introduced via a methylation reaction, typically using dimethyl sulfate or methyl iodide.
Piperazine Derivatization: The piperazine moiety is incorporated through a nucleophilic substitution reaction involving piperazine and an appropriate electrophile.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction between a sulfonyl chloride and the amine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the benzylic and piperazine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it binds to the serotonin transporter, which plays a role in mood regulation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-methoxytryptamines: These compounds are potent serotonin receptor agonists and have been studied for their effects on mood and behavior.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities and is used in similar research applications.
Uniqueness
N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit multiple targets makes it a versatile compound for research in various fields.
Properties
Molecular Formula |
C21H26ClN3O4S |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-23-10-12-24(13-11-23)21(26)16-25(15-17-6-4-3-5-7-17)30(27,28)20-14-18(22)8-9-19(20)29-2/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
OVYWSRJKGZKDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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